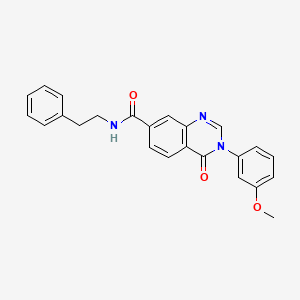

3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxyphenyl group, and a phenylethyl substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

Attachment of the Phenylethyl Group: This step often involves nucleophilic substitution reactions, where a phenylethyl halide reacts with the quinazoline core.

Formation of the Carboxamide Group: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl or quinazoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides (e.g., phenylethyl bromide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Quinazoline N-oxides

Reduction: Hydroxyquinazolines

Substitution: Various substituted quinazolines depending on the nucleophile used

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods, including microwave-assisted synthesis and green chemistry approaches. For example, a study reported the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate using a two-step process involving anthranilic acid and 3-methoxyphenyl isothiocyanate in a deep eutectic solvent at elevated temperatures . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has demonstrated that derivatives of the quinazoline scaffold exhibit notable anticancer activities. For instance, compounds containing the quinazoline structure have shown moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cells. In one study, certain derivatives exhibited an IC50 value of 14.60 µg/mL against K562 cells, indicating promising antiproliferative effects . Another study highlighted that compounds derived from rhodanine and quinazoline structures exhibited selective antitumor activity against colorectal adenocarcinoma HCT116 cells .

Other Pharmacological Applications

Beyond anticancer properties, research indicates that 3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide may possess other pharmacological benefits:

- Antimicrobial Activity : Some studies suggest that quinazoline derivatives can exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

- Anti-inflammatory Effects : There is emerging evidence that these compounds may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study published in MDPI demonstrated the synthesis of a related compound that showed significant cytotoxicity against MCF-7 cells with an inhibition rate of 64.4% at a concentration of 100 µg/mL . The structural modifications made to the quinazoline core were found to enhance its activity.

Case Study 2: Green Chemistry Approach

Another research effort highlighted a green synthetic pathway for producing quinazoline derivatives with improved yields compared to traditional methods. This approach not only reduces environmental impact but also enhances the efficiency of synthesis .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

- 3-(3-methoxyphenyl)-4-oxo-N-(2-methylphenyl)-3,4-dihydroquinazoline-7-carboxamide

- 3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-6-carboxamide

Uniqueness

The uniqueness of 3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities

Biological Activity

3-(3-Methoxyphenyl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3. The compound features a quinazoline core, which is crucial for its biological activity. The methoxy and phenethyl substituents may enhance its lipophilicity and receptor binding affinity.

Anticancer Activity

Several studies have reported on the anticancer properties of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 ± 1.2 | |

| HeLa (cervical cancer) | 8.9 ± 0.5 | |

| A549 (lung cancer) | 12.0 ± 1.0 |

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Activity

In vitro studies have indicated that quinazoline derivatives can inhibit pro-inflammatory cytokines. The compound showed promising results in reducing TNF-alpha and IL-6 levels in macrophage cultures.

This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an antagonist or agonist at various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It might inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). It was found that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP cleavage.

Properties

Molecular Formula |

C24H21N3O3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H21N3O3/c1-30-20-9-5-8-19(15-20)27-16-26-22-14-18(10-11-21(22)24(27)29)23(28)25-13-12-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H,25,28) |

InChI Key |

SRKXEXATKMGBCK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.